2-Amino-4-(carboxyformamido)butanoic acid
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Overview
Description
2-Amino-4-(carboxyformamido)butanoic acid is an organic compound with the molecular formula C6H10N2O5 It is a derivative of butanoic acid and contains both amino and carboxyformamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(carboxyformamido)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-4-bromobutanoic acid with formamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(carboxyformamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyformamido group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .
Scientific Research Applications
2-Amino-4-(carboxyformamido)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-4-(carboxyformamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects at the molecular level .
Comparison with Similar Compounds
2-Amino-4-(trifluoromethoxy)butanoic acid: This compound is an analogue with a trifluoromethoxy group, which imparts different chemical properties.
2-Amino-4-bromobutanoic acid: This compound has a bromine atom, making it useful for nucleophilic substitution reactions
Uniqueness: 2-Amino-4-(carboxyformamido)butanoic acid is unique due to its carboxyformamido group, which allows for specific interactions and reactions not possible with other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
5302-43-2 |
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Molecular Formula |
C6H10N2O5 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-amino-4-(oxaloamino)butanoic acid |
InChI |
InChI=1S/C6H10N2O5/c7-3(5(10)11)1-2-8-4(9)6(12)13/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
DSBZQNMJXKJWTO-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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